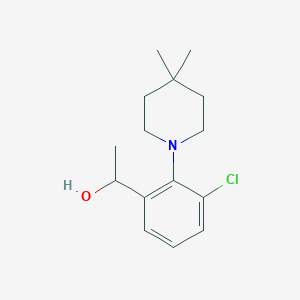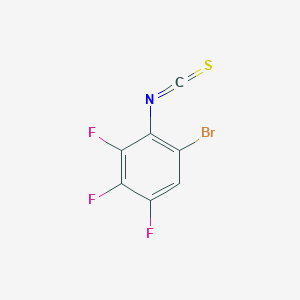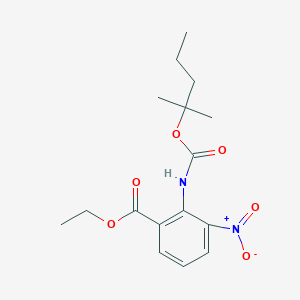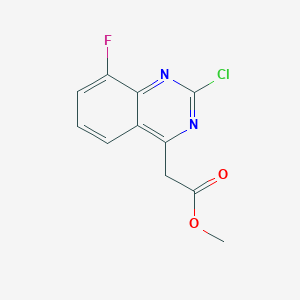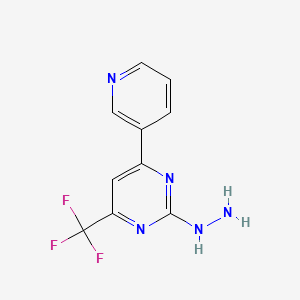![molecular formula C14H20BrN B13725244 [2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine](/img/structure/B13725244.png)
[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a cyclobutylmethylmethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine typically involves several steps. One common method includes the bromination of phenyl ethyl compounds followed by the introduction of the cyclobutylmethylmethylamine group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a phenyl ethyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include phenol derivatives, phenyl ethyl derivatives, and various substituted phenyl ethyl compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is utilized in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which [2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s bromophenyl group can engage in halogen bonding, while the amine moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
Compared to similar compounds, [2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine is unique due to its combination of a bromophenyl group with a cyclobutylmethylmethylamine moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H20BrN |
|---|---|
Peso molecular |
282.22 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-N-(cyclobutylmethyl)-N-methylethanamine |
InChI |
InChI=1S/C14H20BrN/c1-16(11-13-5-2-6-13)9-8-12-4-3-7-14(15)10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3 |
Clave InChI |
AAVQGIYUVDGRKQ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CC(=CC=C1)Br)CC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


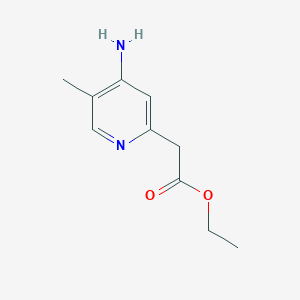
![N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide](/img/structure/B13725172.png)
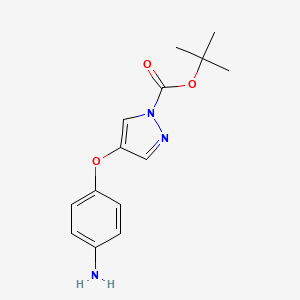
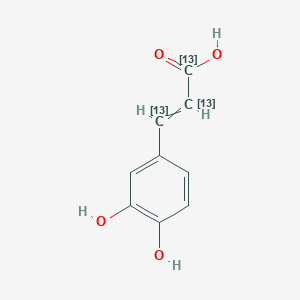
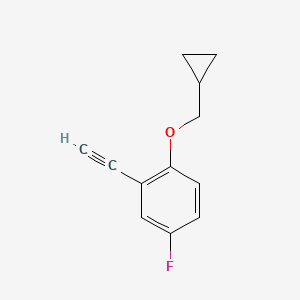
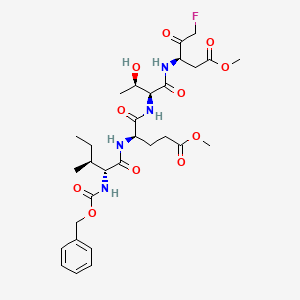
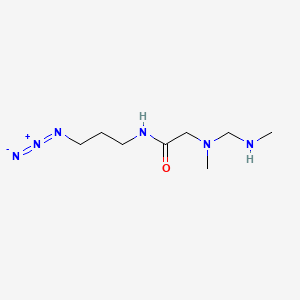
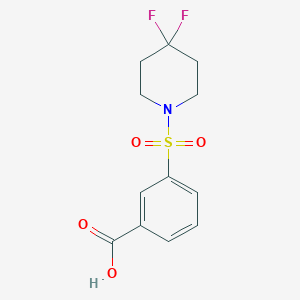
![4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13725210.png)
